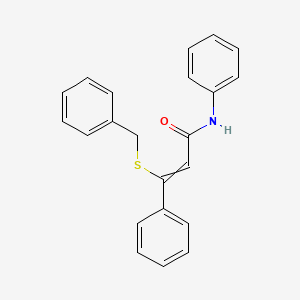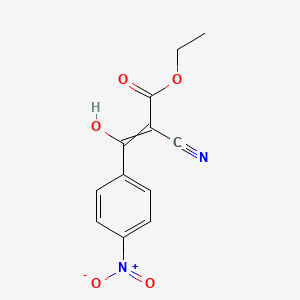
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated to reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products
Oxidation: The major product would be ethyl 2-cyano-3-oxo-3-(4-nitrophenyl)prop-2-enoate.
Reduction: The major product would be ethyl 2-cyano-3-hydroxy-3-(4-aminophenyl)prop-2-enoate.
Substitution: The products would vary depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and nitro groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Propriétés
Numéro CAS |
91024-58-7 |
|---|---|
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,15H,2H2,1H3 |
Clé InChI |
UVPZORDOIJHCPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


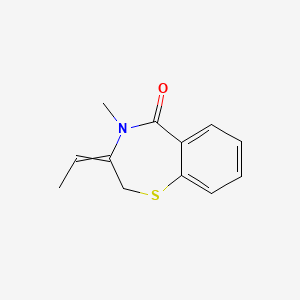

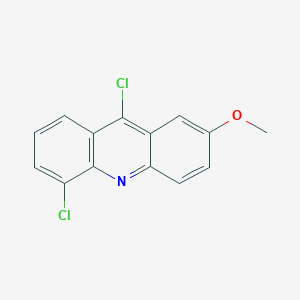

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

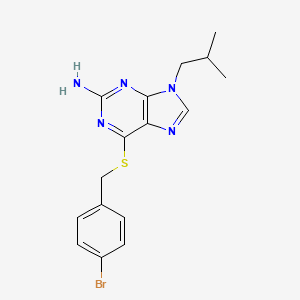
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
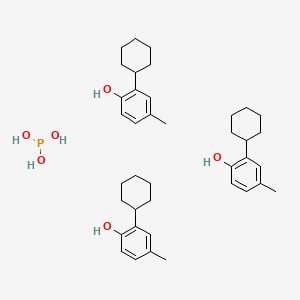
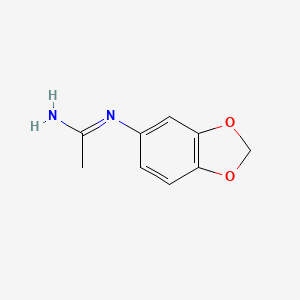
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
